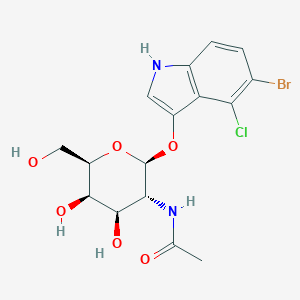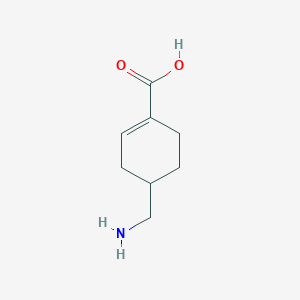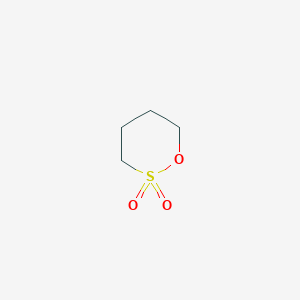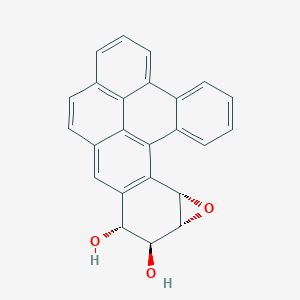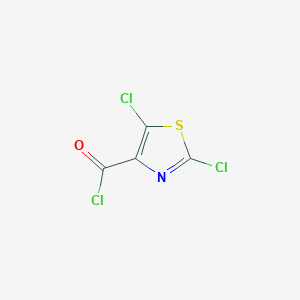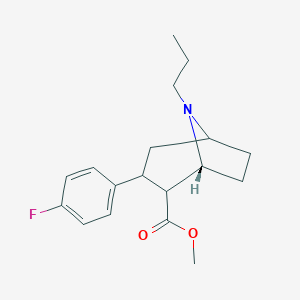
2-Cfppn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cfppn is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of the compound Cfppn, which has been used in studies related to Alzheimer's disease and Parkinson's disease. 2-Cfppn has been synthesized using a variety of methods and has been found to have unique biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-Cfppn has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that 2-Cfppn has the potential to act as a neuroprotective agent, protecting neurons from damage caused by oxidative stress. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-Cfppn is not fully understood. However, studies have shown that it may act as an antioxidant, protecting cells from oxidative stress. It may also act on the Nrf2-ARE pathway, which is involved in the regulation of cellular responses to oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2-Cfppn has been found to have a number of biochemical and physiological effects. Studies have shown that it can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to decrease the levels of reactive oxygen species in cells. In addition, it has been found to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Cfppn in lab experiments is its potential neuroprotective properties. This makes it a potential candidate for the treatment of neurodegenerative diseases. However, there are also limitations to its use. For example, it may have cytotoxic effects at high concentrations. In addition, more research is needed to fully understand its mechanism of action.
Direcciones Futuras
There are a number of future directions for research on 2-Cfppn. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential as a therapeutic agent for neurodegenerative diseases. In addition, more research is needed to fully understand its mechanism of action and its potential side effects.
Conclusion:
In conclusion, 2-Cfppn is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It has unique biochemical and physiological effects and has been found to have potential neuroprotective properties. While there are limitations to its use, it represents a promising area of research for the future.
Métodos De Síntesis
2-Cfppn can be synthesized using a variety of methods, including the reaction of Cfppn with a variety of reagents. One of the most common methods is the reaction of Cfppn with diethyl malonate in the presence of a base. This reaction produces 2-Cfppn as the major product. Other methods include the reaction of Cfppn with ethyl cyanoacetate or ethyl acetoacetate.
Propiedades
Número CAS |
127627-50-3 |
|---|---|
Nombre del producto |
2-Cfppn |
Fórmula molecular |
C18H24FNO2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
methyl (1R)-3-(4-fluorophenyl)-8-propyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H24FNO2/c1-3-10-20-14-8-9-16(20)17(18(21)22-2)15(11-14)12-4-6-13(19)7-5-12/h4-7,14-17H,3,8-11H2,1-2H3/t14?,15?,16-,17?/m1/s1 |
Clave InChI |
IHPBQKOISFWYGD-ONNPGMOUSA-N |
SMILES isomérico |
CCCN1[C@@H]2CCC1CC(C2C(=O)OC)C3=CC=C(C=C3)F |
SMILES |
CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC |
SMILES canónico |
CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC |
Sinónimos |
2-carbomethoxy-3-(4-fluorophenyl)-N-propylnortropane 2-CFPPN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
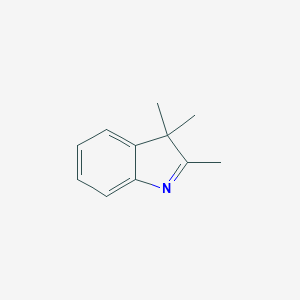
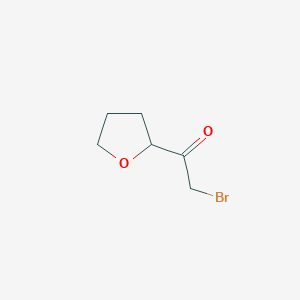

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)
